molecular formula C11H11NO3 B8769797 1-Benzamidocyclopropanecarboxylic acid

1-Benzamidocyclopropanecarboxylic acid

Cat. No.: B8769797
M. Wt: 205.21 g/mol
InChI Key: PZZDJDOTSZSBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzamidocyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid functionalized with a benzamido (-NHCOC₆H₅) group. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-benzamidocyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-9(8-4-2-1-3-5-8)12-11(6-7-11)10(14)15/h1-5H,6-7H2,(H,12,13)(H,14,15)

InChI Key

PZZDJDOTSZSBII-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and physicochemical differences between 1-Benzamidocyclopropanecarboxylic acid and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Benzamido C₁₁H₁₁NO₃ 205.21 N/A Potential peptide intermediate, aromatic interactions
1-(Boc-Amino)cyclopropanecarboxylic acid Boc-protected amine C₉H₁₅NO₄ 201.22 88950-64-5 Stabilizes amines in synthesis; intermediate
1-(Cbz-Amino)cyclopropanecarboxylic acid Cbz-protected amine C₁₂H₁₃NO₄ 235.24 84677-06-5 Protecting group in peptides
1-Fluorocyclopropane-1-carboxylic acid Fluorine C₄H₅FO₂ 104.08 N/A High electronegativity, medicinal chemistry applications
Benzocyclobutyl-1-carboxylic acid Cyclobutane-fused benzene C₁₀H₁₀O₂ 162.19 114672-02-5 Increased ring strain, synthetic precursor

Key Observations:

  • Ring Strain : Cyclopropane derivatives exhibit higher strain than cyclobutane analogs (), affecting reactivity in ring-opening reactions .

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